

physical and chemical properties of 2'-Hydroxy-4-methoxychalcone

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Compound of Interest

Compound Name: 2'-Hydroxy-4-methoxychalcone

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2'-Hydroxy-4-methoxychalcone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical, chemical, and biological properties of **2'-Hydroxy-4-methoxychalcone**. The information is curated for researchers, scientists, and professionals involved in drug development, offering a foundation for further investigation and application of this compound.

Core Physical and Chemical Properties

2'-Hydroxy-4-methoxychalcone is a flavonoid derivative belonging to the chalcone family. Its structure, characterized by an open-chain α,β -unsaturated ketone, is the basis for its diverse biological activities.

Property	Value	Reference(s)
Molecular Formula	C ₁₆ H ₁₄ O ₃	[1] [2]
Molecular Weight	254.28 g/mol	[1] [2]
IUPAC Name	(E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one	[1]
CAS Number	3327-24-0	[1]
Appearance	Solid	[2]
Melting Point	91-92°C	[3]
Solubility	Soluble in Methanol	[3]
Maximum Absorption (λ _{max})	367 nm (in CH ₂ Cl ₂)	[3]

Spectral Data

The structural identity of **2'-Hydroxy-4-methoxychalcone** is confirmed through various spectroscopic techniques.

Spectroscopy	Data Highlights	Reference(s)
¹ H NMR	Spectra available.	[4] [5] [6]
¹³ C NMR	Spectra available.	[1] [4] [7]
Infrared (IR)	Spectra available.	[4]
UV-Vis	Spectra available, λ _{max} at 367 nm.	[3] [4] [8]
Mass Spectrometry	Spectra available, including MS/MS data.	[1]

Experimental Protocols

Synthesis of 2'-Hydroxy-4-methoxychalcone via Claisen-Schmidt Condensation

The primary method for synthesizing **2'-Hydroxy-4-methoxychalcone** is the Claisen-Schmidt condensation.^{[9][10]} This base-catalyzed reaction involves the condensation of an appropriate acetophenone and benzaldehyde.^{[9][10]}

Materials:

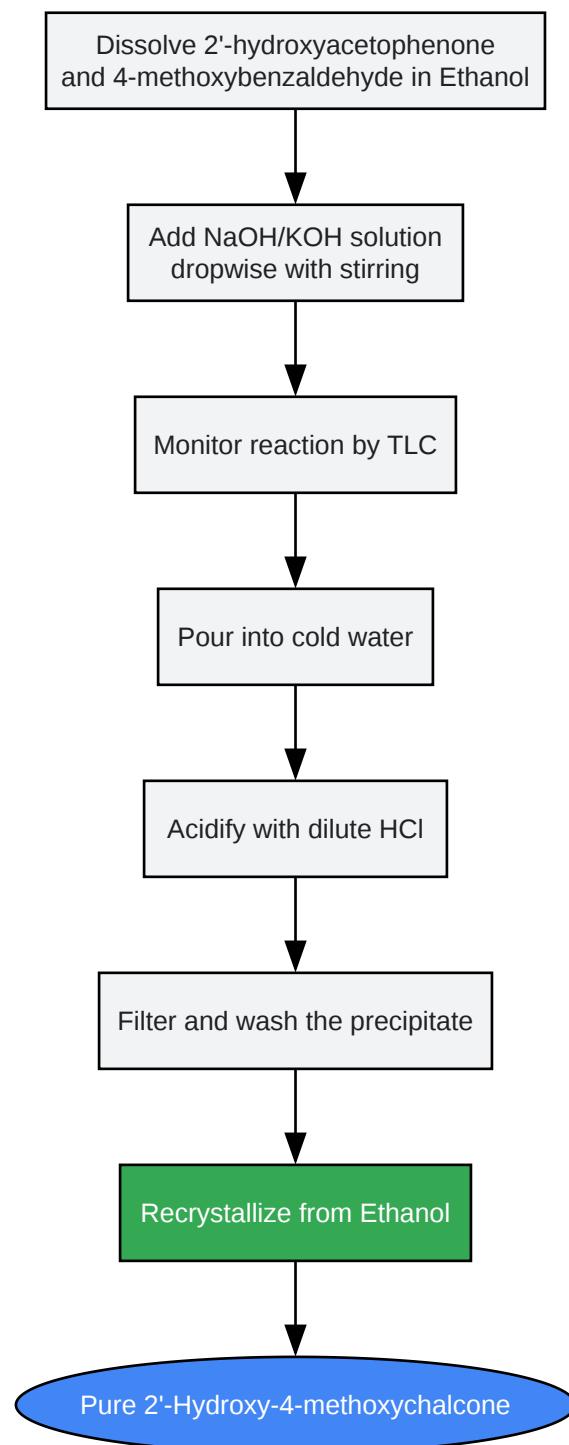
- 2'-hydroxyacetophenone
- 4-methoxybenzaldehyde
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)^{[9][10]}
- Ethanol^[9]
- Hydrochloric acid (HCl)^{[9][10]}

Procedure (Conventional Method):

- Dissolve equimolar amounts of 2'-hydroxyacetophenone and 4-methoxybenzaldehyde in ethanol in a round-bottom flask equipped with a magnetic stirrer.^[9]
- Prepare a solution of NaOH or KOH in water and add it dropwise to the stirred solution of the reactants.^[9]
- Continue stirring the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).^[9]
- Upon completion, pour the reaction mixture into cold water.^[9]
- Acidify the mixture with a cold, dilute solution of HCl to precipitate the crude product.^[10]
- Filter the solid product using a Büchner funnel and wash it thoroughly with cold water until the filtrate is neutral.^[10]

- Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure **2'-Hydroxy-4-methoxychalcone**.^[9]

Experimental Workflow for Synthesis



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Caption: Claisen-Schmidt condensation workflow for **2'-Hydroxy-4-methoxychalcone** synthesis.

In Vitro Anti-Inflammatory Activity Assay (Nitric Oxide Inhibition)

The anti-inflammatory potential of **2'-Hydroxy-4-methoxychalcone** can be evaluated by its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[\[11\]](#)[\[12\]](#)

Materials:

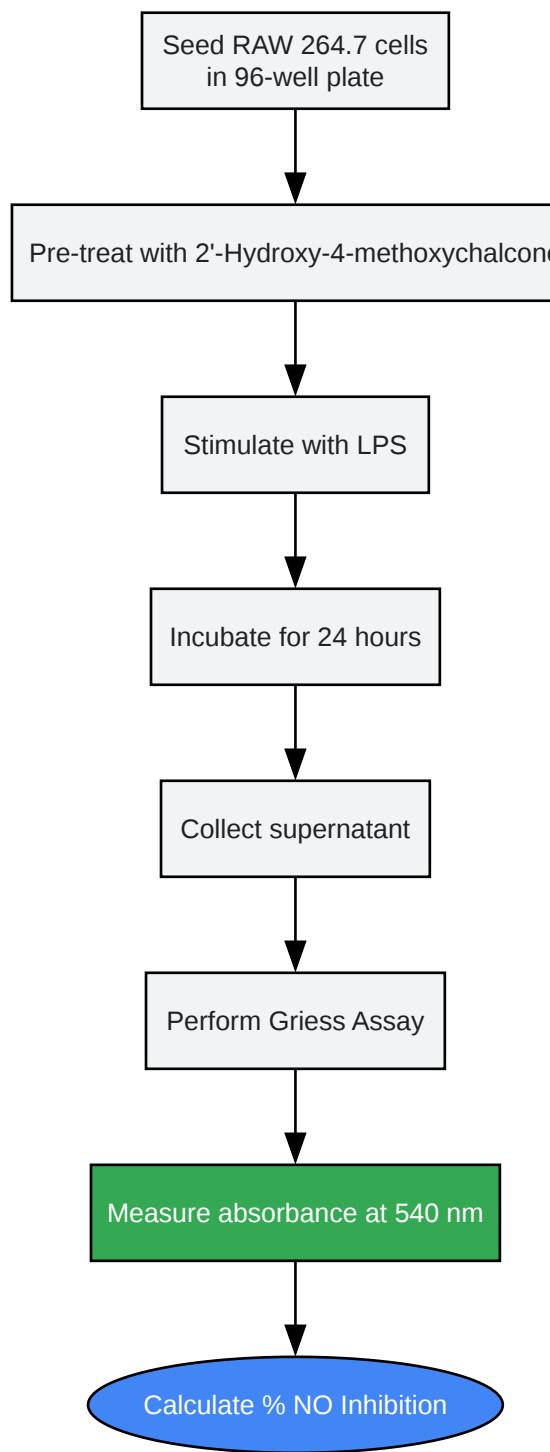
- RAW 264.7 murine macrophage cell line[\[12\]](#)
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Lipopolysaccharide (LPS) from *E. coli*
- **2'-Hydroxy-4-methoxychalcone**
- Griess Reagent[\[11\]](#)
- 96-well plates
- Microplate reader

Procedure:

- Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
[\[11\]](#)
- Pre-treatment: Treat the cells with various concentrations of **2'-Hydroxy-4-methoxychalcone** for 1-2 hours.[\[11\]](#)

- Inflammation Induction: Stimulate the cells with LPS (e.g., 1 μ g/mL) for 24 hours to induce NO production.[11]
- Sample Collection: Collect the cell culture supernatant.[11]
- Griess Assay: Add Griess reagent to the supernatant and incubate according to the manufacturer's instructions.[11]
- Measurement: Measure the absorbance at 540 nm using a microplate reader.[11]
- Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve and determine the percentage of NO inhibition.[11]

Experimental Workflow for Anti-Inflammatory Assay



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Caption: Workflow for determining in vitro anti-inflammatory activity.

Antioxidant Activity Assay (DPPH Radical Scavenging)

The antioxidant capacity of **2'-Hydroxy-4-methoxychalcone** is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[11][13][14]

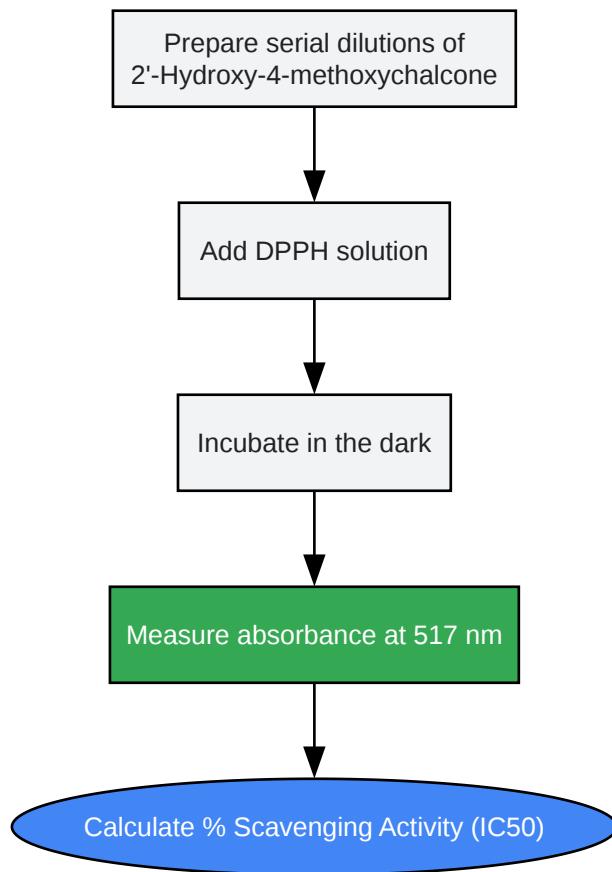
Materials:

- DPPH solution in methanol or ethanol[11]
- **2'-Hydroxy-4-methoxychalcone**
- Methanol or ethanol[11]
- 96-well plates or cuvettes[11]
- Spectrophotometer or microplate reader[11]

Procedure:

- Prepare various concentrations of **2'-Hydroxy-4-methoxychalcone** in the chosen solvent. [11]
- Add a fixed volume of the DPPH solution to each concentration of the test compound.[11]
- Incubate the mixture in the dark at room temperature for a specified time (e.g., 20-30 minutes).[11][13]
- Measure the absorbance at 517 nm.[11][13]
- Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value. [11]

Experimental Workflow for Antioxidant Assay



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Caption: DPPH radical scavenging assay workflow.

Biological Activities and Signaling Pathways

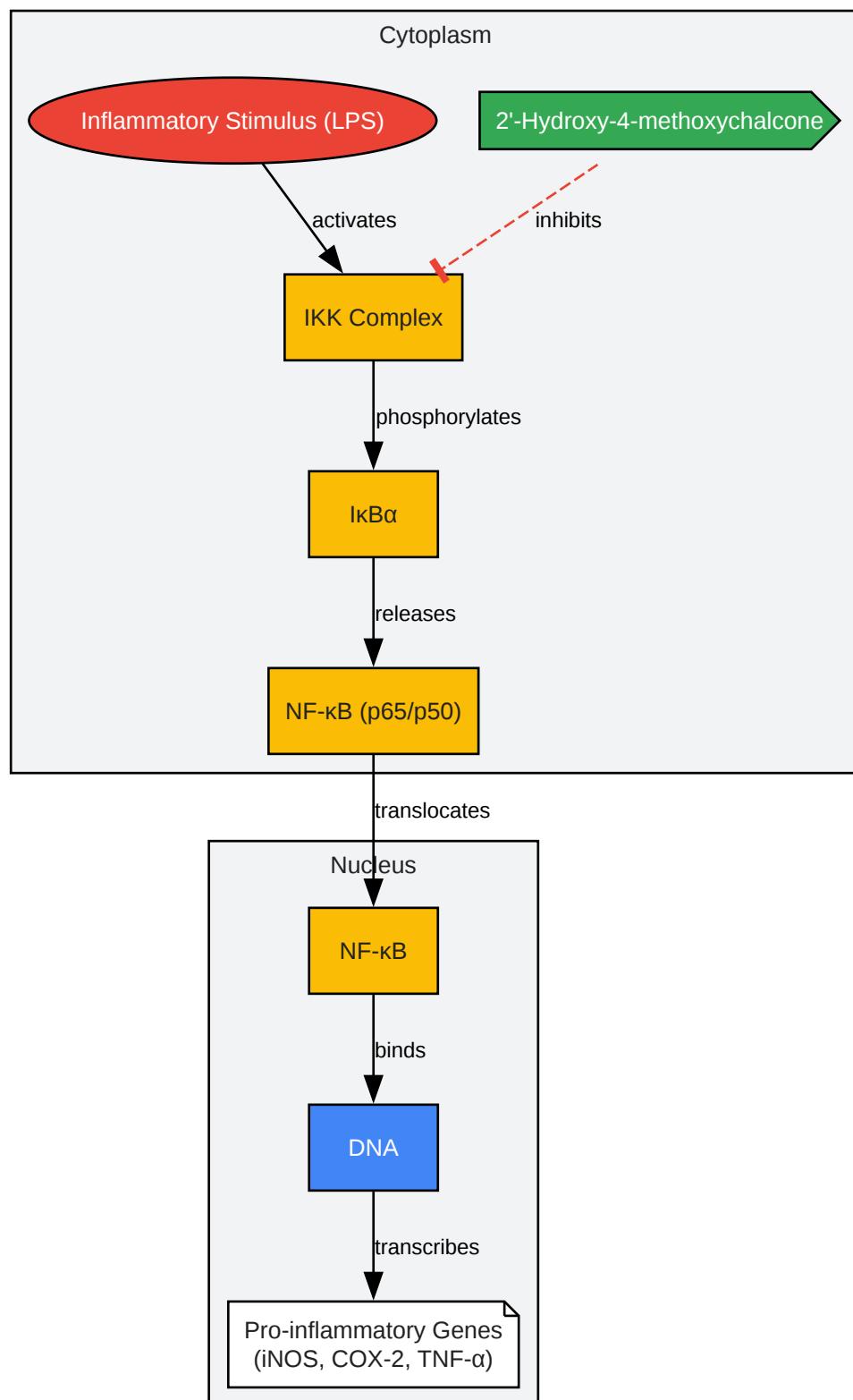
2'-Hydroxy-4-methoxychalcone exhibits a range of biological activities, primarily attributed to its influence on key cellular signaling pathways.[11][15][16] It can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[11][12]

Anti-Inflammatory Activity

This chalcone derivative demonstrates anti-inflammatory properties by modulating the NF-κB and PPAR γ signaling pathways.[11][15][16] It can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[11][12]

NF-κB Signaling Pathway:

2'-Hydroxy-4-methoxychalcone can inhibit the NF-κB pathway, a central regulator of inflammation.[11] It may prevent the degradation of IκB α , which in turn blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[11]

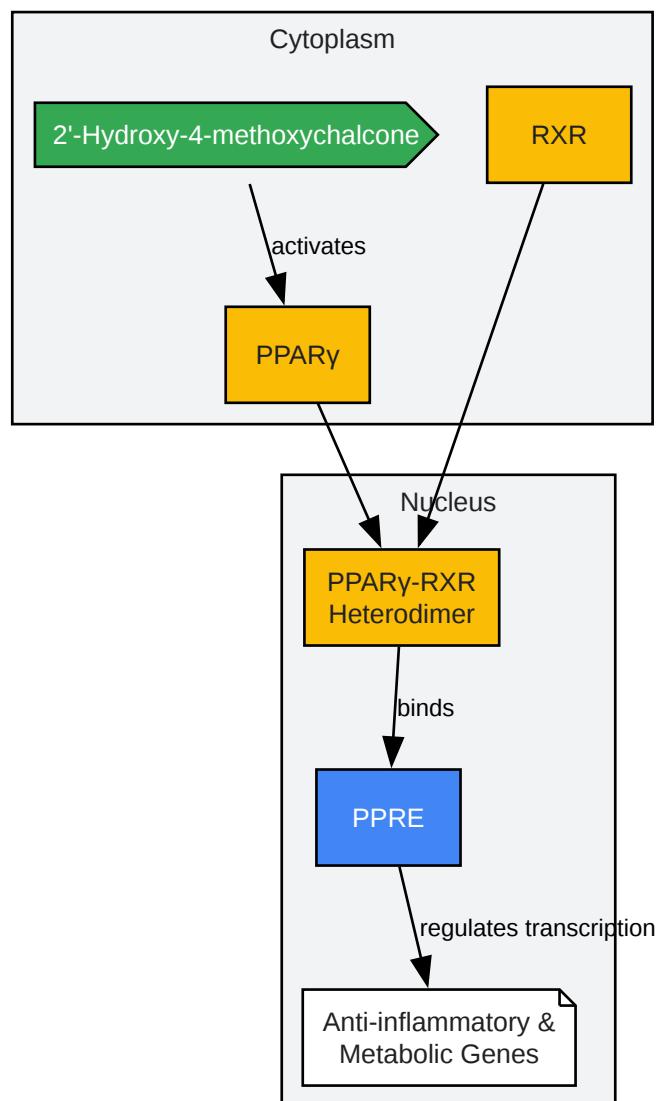


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Caption: Inhibition of the NF-κB signaling pathway.

PPAR γ Signaling Pathway:

2'-Hydroxy-4-methoxychalcone has been shown to increase the expression of Peroxisome Proliferator-Activated Receptor-Gamma (PPAR γ).^{[15][16]} PPAR γ is a nuclear receptor that plays a crucial role in regulating inflammation and lipid metabolism.^[16] Activation of PPAR γ can lead to the suppression of inflammatory responses.^{[15][16]}



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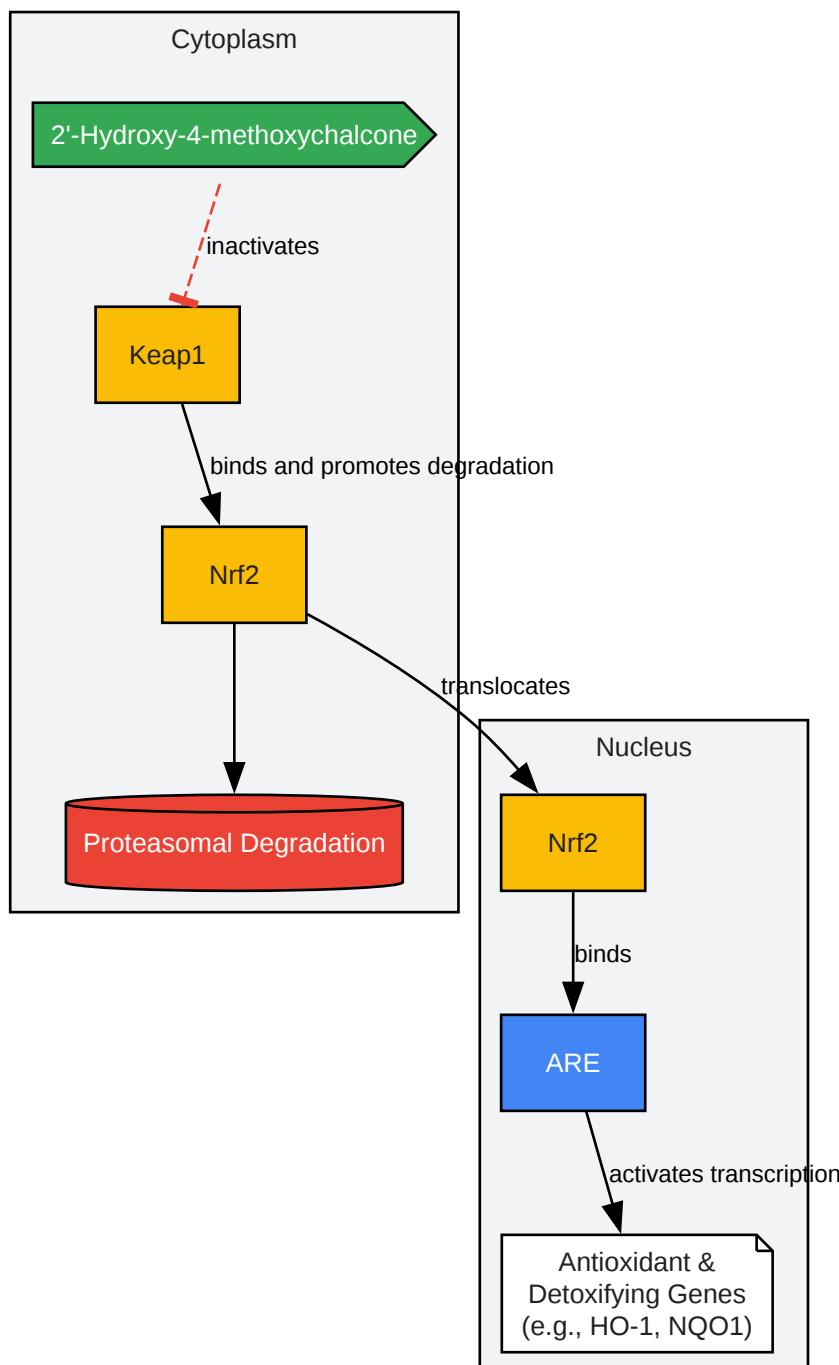
Caption: Activation of the PPAR γ signaling pathway.

Antioxidant Activity

The antioxidant properties of chalcones are well-documented, and **2'-Hydroxy-4-methoxychalcone** is no exception. It can scavenge free radicals and may protect cells from oxidative stress. This activity is often attributed to the modulation of the Nrf2 signaling pathway. [11]

Nrf2 Signaling Pathway:

Chalcones can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses.[11][17][18] Under normal conditions, Nrf2 is kept inactive by Keap1.[19] Chalcones can disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and detoxification genes. [11][19]



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Caption: Activation of the Nrf2 antioxidant response pathway.

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